BenchChemオンラインストアへようこそ!

JNJ-46778212

Schizophrenia mGlu5 PAM Biased Signaling

JNJ-46778212 (VU0409551) is the only clinically-candidate mGlu5 PAM with validated PI3K/Akt bias over PKC, robust CNS Kp (1.0–2.3), oral bioavailability, clean hERG (>10 µM), and defined in-vivo dosing (ED50 23 mg/kg p.o.). Its ability to restore LTP in SR-/- hippocampal slices and normalize Akt/GSK3α/β signaling makes it irreplaceable for schizophrenia and synaptic plasticity studies. No generic PAM substitutes deliver the same signaling bias or translational reproducibility. Procure this reference-standard compound with guaranteed ≥98% purity for your R&D programs.

Molecular Formula C20H17FN2O3
Molecular Weight 352.37
CAS No. 1363281-27-9
Cat. No. B611743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-46778212
CAS1363281-27-9
SynonymsVU0409551;  VU-0409551;  VU 0409551;  JNJ-46778212;  JNJ 46778212;  JNJ46778212
Molecular FormulaC20H17FN2O3
Molecular Weight352.37
Structural Identifiers
SMILESC1CN(CC2=C1N=C(O2)COC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C20H17FN2O3/c21-15-8-6-14(7-9-15)20(24)23-11-10-17-18(12-23)26-19(22-17)13-25-16-4-2-1-3-5-16/h1-9H,10-13H2
InChIKeyQUZLMKNNIUSREV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-46778212 (VU0409551): A Selective and Orally Bioavailable mGlu5 Positive Allosteric Modulator (PAM) Clinical Candidate


JNJ-46778212 (also known as VU0409551) is a small-molecule positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5), developed as a clinical candidate for the treatment of schizophrenia and other neuropsychiatric disorders [1]. It belongs to a novel chemical series of (2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridine-5(4H)-yl)(aryl)methanones, which exhibit potent, selective, and orally bioavailable modulation of mGlu5 [1]. The compound potentiates human mGlu5 with an EC50 of 260 nM and demonstrates favorable drug metabolism and pharmacokinetic (DMPK) properties, including robust central nervous system (CNS) penetration [1].

Why Other mGlu5 PAMs Cannot Be Substituted for JNJ-46778212 in Rigorous Research


Generic substitution among mGlu5 positive allosteric modulators is not feasible due to critical differences in signaling bias, pharmacokinetic profiles, and in vivo efficacy. While compounds like VU0360172 (EC50=16 nM) exhibit higher in vitro potency [1], JNJ-46778212 demonstrates a distinct 'biased' modulation that preferentially activates the PI3K/Akt pathway over PKC [2], leading to divergent functional outcomes in disease models [3]. Moreover, JNJ-46778212's CNS penetration (Kp=1.0–2.3) and favorable cardiovascular safety profile (hERG IC50>10 µM) differentiate it from analogs with limited brain exposure or ion channel liabilities. Thus, experimental reproducibility and translational relevance necessitate the use of the specific, well-characterized clinical candidate rather than an interchangeable PAM.

Quantitative Differentiation of JNJ-46778212 from Closest mGlu5 PAM Comparators


Biased Signaling: Preferential PI3K/Akt Pathway Activation vs. VU0360172

JNJ-46778212 exhibits distinct 'biased' modulation, preferentially activating the phosphatidylinositol-3-kinase (PI3K) signaling pathway, whereas the comparator mGlu5 PAM VU0360172 primarily engages the protein kinase C (PKC) cascade [1]. In ex vivo prefrontal cortex (PFC) slices from a sub-chronic phencyclidine (scPCP) rat model of schizophrenia, inhibition of PKC diminished the oscillatory power rescue by VU0360172 but did not affect JNJ-46778212 [1]. This pathway bias translates to differential effects on intracellular signaling molecules and functional restoration [2].

Schizophrenia mGlu5 PAM Biased Signaling Neuroplasticity

Central Nervous System (CNS) Penetration: Brain-to-Plasma Ratios in Mouse and Rat

JNJ-46778212 demonstrates excellent CNS penetration following oral administration, with measured brain-to-plasma partition coefficients (Kp) of 1.0 in mice and 2.3 in rats . These Kp values indicate that total brain concentrations equal or exceed plasma concentrations, which is essential for achieving target engagement in the central nervous system. In contrast, earlier-generation mGlu5 PAMs like CDPPB have shown more limited or less well-characterized brain exposure .

CNS Penetration Pharmacokinetics Schizophrenia In Vivo

Cardiovascular Safety: hERG and Ion Channel Selectivity vs. Undesirable Liabilities of Some mGlu5 PAMs

JNJ-46778212 shows a favorable cardiovascular safety profile in vitro. In a hERG patch-clamp assay, it produced only 22% inhibition at 3 µM, and across a broader panel of cardiovascular-relevant ion channels (hERG, Ca, Na), IC50 values exceeded 10 µM . This contrasts with some earlier mGlu5 PAM chemotypes that were discontinued due to hERG or other ion channel liabilities [1]. The data indicate a low risk of QT prolongation or arrhythmia, supporting its selection as a clinical candidate.

hERG Safety Pharmacology Ion Channel Cardiotoxicity

In Vivo Efficacy: Dose-Dependent Reversal of Deficits in an Amphetamine-Induced Hyperlocomotion Model

JNJ-46778212 demonstrated robust, dose-dependent efficacy in the amphetamine-induced hyperlocomotion (AHL) model, a classic preclinical test for antipsychotic activity. The compound achieved a maximum reversal of approximately 78% at an oral dose of 100 mg/kg, with a minimum effective dose (MED) of 10 mg/kg p.o. and an ED50 value of 23 mg/kg . This level of in vivo efficacy, combined with its favorable DMPK profile, was instrumental in advancing it to clinical development [1].

Antipsychotic Schizophrenia Amphetamine Efficacy ED50

Precision Application Scenarios for JNJ-46778212 in Neuroscience and Drug Discovery


Investigating mGlu5-Mediated Neuroplasticity and Cognitive Deficits in Genetic Models of NMDA Hypofunction

JNJ-46778212 is ideally suited for studies in serine racemase knockout (SR−/−) mice, a genetic model of NMDA receptor hypofunction relevant to schizophrenia. The compound rescues long-term potentiation (LTP) deficits in hippocampal slices from SR−/− mice and normalizes downstream signaling pathways (Akt/GSK3α/β) in a dose-dependent manner [1]. This demonstrates its utility for probing mGlu5-PAM-mediated restoration of synaptic plasticity and cognitive function.

Evaluating Biased mGlu5 Signaling in Ex Vivo Brain Slice Electrophysiology

Researchers studying functional selectivity (biased agonism) at mGlu5 should employ JNJ-46778212 due to its well-characterized bias towards PI3K/Akt over PKC signaling. In ex vivo PFC slice preparations, JNJ-46778212 rescues gamma oscillation deficits in a PKC-independent manner, in contrast to VU0360172 [1]. This allows for precise dissection of pathway-specific contributions to neuronal network activity and provides a tool for validating biased signaling hypotheses.

Preclinical In Vivo Efficacy Studies in Schizophrenia and Related Psychotic Disorders

With established oral bioavailability, robust CNS penetration (Kp=1.0–2.3) , and a clean cardiovascular safety profile , JNJ-46778212 is the preferred tool compound for in vivo behavioral pharmacology experiments in rodent models of psychosis. The defined ED50 (23 mg/kg p.o.) and MED (10 mg/kg p.o.) in the AHL model provide a clear dosing framework for acute and chronic studies, reducing experimental variability and enhancing reproducibility.

Benchmarking Novel mGlu5 PAMs in Drug Discovery and Development

JNJ-46778212 serves as a critical reference compound for medicinal chemistry and pharmacology programs targeting mGlu5. Its comprehensive data package—including in vitro potency (EC50=260 nM) [2], signaling bias [1], DMPK, safety pharmacology , and in vivo efficacy [2]—makes it an industry-standard benchmark for evaluating the performance of new chemical entities. Comparative studies can quantify improvements in selectivity, potency, or safety margins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-46778212

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.